Home > Products > Screening Compounds P678 > Chlorphentermine hydrochloride
Chlorphentermine hydrochloride - 151-06-4

Chlorphentermine hydrochloride

Catalog Number: EVT-264207
CAS Number: 151-06-4
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Chlorphentermine hydrochloride is a sympathomimetic agent, meaning it mimics the effects of neurotransmitters like adrenaline and noradrenaline in the sympathetic nervous system. [] It has been utilized in scientific research primarily for its effects on the cardiovascular system and smooth muscle tissue. []

Applications

7.1 Cardiovascular Research: Chlorphentermine hydrochloride has been employed in research to investigate its effects on the cardiovascular system, particularly its impact on heart rate, blood pressure, and coronary blood flow. [] Studies comparing its cardiovascular activity to similar compounds like diethylpropion and d-amphetamine have been conducted. []

7.2 Smooth Muscle Research: This compound has been utilized in research to study its effects on both vascular and non-vascular smooth muscle. [] Researchers have investigated its potential to induce relaxation or contraction in these muscle types. []

7.3 Pulmonary Research: Chlorphentermine hydrochloride has been studied for its effects on the lungs. Notably, research has focused on its potential to induce pulmonary histiocytosis, a condition characterized by the accumulation of specific immune cells in the lungs. [, ]

7.4 Metabolism and Excretion Studies: Research has also focused on understanding the metabolism and excretion of Chlorphentermine hydrochloride in humans. [] These studies aimed to determine how the compound is broken down in the body and subsequently eliminated. []

Phentermine

    Relevance: Phentermine is a key structural analog of Chlorphentermine hydrochloride. Both compounds share a similar chemical backbone, with Chlorphentermine hydrochloride possessing an additional chlorine atom at the para position of the phenyl ring. The paper titled "The metabolism and urinary excretion in man of phentermine, and the influence of N‐methyl and p‐chloro‐substitution *" investigates the metabolic and excretion profiles of Phentermine, Chlorphentermine, and Mephentermine in humans. The study highlights the impact of structural modifications, such as N-methylation and p-chloro-substitution, on the pharmacokinetic properties of these compounds [].

Mephentermine

    Relevance: Like Chlorphentermine hydrochloride, Mephentermine belongs to the class of sympathomimetic amines and shares a structural similarity. The study titled "The metabolism and urinary excretion in man of phentermine, and the influence of N‐methyl and p‐chloro‐substitution *" includes Mephentermine alongside Phentermine and Chlorphentermine hydrochloride to investigate the effects of structural variations on their metabolic and excretion pathways in humans [].

Diethylpropion

    Relevance: The paper titled "The cardiovascular and extravascular smooth muscle actions of chlorphentermine hydrochloride (p-chloro-alpha, alpha-dimethylphenethylamine)-A new anorexigenic agent" investigates the cardiovascular effects of Chlorphentermine hydrochloride in comparison to Diethylpropion and d-amphetamine. The study demonstrates that while all three compounds exhibit similar cardiovascular actions, their potencies vary depending on the route of administration [].

d-amphetamine

    Relevance: The paper titled "The cardiovascular and extravascular smooth muscle actions of chlorphentermine hydrochloride (p-chloro-alpha, alpha-dimethylphenethylamine)-A new anorexigenic agent" compares the cardiovascular actions of Chlorphentermine hydrochloride, Diethylpropion, and d-amphetamine. The findings indicate that while these compounds share similarities in their effects on the cardiovascular system, they have different potencies and exhibit distinct pharmacological profiles [].

Source and Classification

Chlorphentermine hydrochloride is classified as a small molecule sympathomimetic agent. It is chemically related to amphetamines and was primarily used in the past for weight loss due to its appetite-suppressing effects. The compound is also known by several synonyms, including 4-chloro-alpha,alpha-dimethylphenethylamine and chlorphenterminum. Its chemical formula is C10H14ClNC_{10}H_{14}ClN with a molecular weight of approximately 183.68 g/mol .

Synthesis Analysis

The synthesis of chlorphentermine hydrochloride typically involves the alkylation of 4-chlorobenzaldehyde with a suitable amine. One common method includes the following steps:

  1. Formation of the Intermediate: The reaction begins with the condensation of 4-chlorobenzaldehyde with dimethylamine to form an imine intermediate.
  2. Reduction: This imine can then be reduced using sodium borohydride or lithium aluminum hydride to yield chlorphentermine.
  3. Hydrochloride Salt Formation: The final step involves treating the base form of chlorphentermine with hydrochloric acid to produce chlorphentermine hydrochloride.

The reaction conditions typically require careful control of temperature and pH to optimize yield and purity .

Molecular Structure Analysis

Chlorphentermine hydrochloride has a distinct molecular structure characterized by a phenethylamine backbone with a chlorine substituent at the para position of the aromatic ring. The structural formula can be represented as follows:

  • Chemical Structure:
    InChI=InChI 1S C10H14ClN c1 10 2 12 7 8 3 5 9 11 6 4 8 h3 6H 7 12H2 1 2H3\text{InChI}=\text{InChI 1S C10H14ClN c1 10 2 12 7 8 3 5 9 11 6 4 8 h3 6H 7 12H2 1 2H3}

The compound features one chiral center at the carbon adjacent to the amine group, which can exist in two enantiomeric forms. The presence of the chlorine atom significantly influences its pharmacological properties by enhancing lipophilicity and receptor binding affinity .

Chemical Reactions Analysis

Chlorphentermine hydrochloride can participate in various chemical reactions typical for amines and substituted phenyl compounds:

  1. Alkylation Reactions: Chlorphentermine can undergo further alkylation to produce more complex derivatives.
  2. Acylation Reactions: It can react with acyl chlorides to form amides.
  3. Reductive Amination: The compound can also be used in reductive amination reactions to synthesize other amine derivatives.

These reactions are essential for developing new pharmacological agents based on the chlorphentermine scaffold .

Mechanism of Action

Chlorphentermine hydrochloride acts primarily as a sympathomimetic agent, stimulating the central nervous system similarly to amphetamines. Its mechanism involves:

  • Release of Neurotransmitters: Chlorphentermine promotes the release of norepinephrine and dopamine from nerve terminals, leading to increased energy expenditure and appetite suppression.
  • Receptor Interaction: It binds to adrenergic receptors (particularly alpha and beta receptors), which mediates its effects on appetite regulation and energy metabolism.

Research indicates that chlorphentermine may also influence serotonin pathways, although this effect is less pronounced compared to other sympathomimetics .

Physical and Chemical Properties Analysis

Chlorphentermine hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a white crystalline solid.
  • Melting Point: Approximately 100–102 °C.
  • Solubility: Sparingly soluble in water (0.105 mg/mL) but more soluble in organic solvents like ethanol.
  • Log P (Partition Coefficient): Approximately 2.60, indicating moderate lipophilicity.

These properties are critical for understanding its behavior in biological systems and its formulation in pharmaceutical products .

Historical Development and Regulatory Trajectory

Synthesis and Early Pharmacological Characterization

Chlorphentermine hydrochloride, chemically designated as 1-(4-chlorophenyl)-2-methylpropan-2-amine hydrochloride, was first synthesized in 1954 through strategic molecular modification of the phentermine structure [2] [6]. As the para-chloro derivative of phentermine, this compound was developed specifically to enhance anorectic properties while theoretically reducing stimulant effects. Early pharmacological characterization revealed a fundamentally different mechanism from its parent compound: while phentermine functioned primarily as a norepinephrine and dopamine releasing agent, chlorphentermine demonstrated highly selective serotonin-releasing activity [2].

The compound's development occurred during a period of intense interest in amphetamine derivatives for weight management. Researchers noted that the addition of the chlorine atom at the para position of the phenyl ring significantly altered the compound's receptor affinity profile. In vitro studies using rat brain synaptosomes demonstrated chlorphentermine's exceptional selectivity for serotonin release (EC₅₀ = 18.2-30.9 nM) over norepinephrine (EC₅₀ >10,000 nM) and dopamine (EC₅₀ = 935-2,650 nM) [2]. This selective serotonergic activity distinguished it from contemporaneous anorectics and formed the basis for its initial therapeutic promise.

Table 1: Key Developmental Milestones of Chlorphentermine Hydrochloride

YearDevelopment MilestoneSignificance
1954Initial synthesis describedCreation of para-chloro derivative of phentermine
Early 1960sClinical development initiatedInvestigation as novel anorectic agent
1962Market introduction (brands: Apsedon, Desopimon, Lucofen)First availability for obesity treatment
1960sMechanism clarificationIdentification as selective serotonin releasing agent (SSRA)

Behavioral studies in animal models further differentiated chlorphentermine from typical amphetamines. Unlike dextroamphetamine and phentermine, chlorphentermine did not stimulate locomotor activity, induce stereotypies, or reverse reserpine-induced behavioral depression [2]. Crucially, it demonstrated negligible self-administration in animal models, suggesting low abuse potential despite its structural relationship to amphetamine. This pharmacological profile positioned chlorphentermine as a potentially safer alternative to existing stimulant anorectics during the early phase of its clinical adoption.

Adoption and Withdrawal in Global Markets: Regulatory Decisions and Public Health Implications

Chlorphentermine entered global markets under various brand names including Apsedon, Desopimon, and Lucofen in the early 1960s [2]. Its adoption coincided with growing demand for pharmaceutical solutions to obesity and the perception of improved safety relative to amphetamines. The drug gained regulatory approval in numerous countries, including the United States, United Kingdom, and various European nations, reflecting initial confidence in its therapeutic profile.

However, emerging preclinical data revealed concerning pathological changes in the lungs of laboratory animals treated with chlorphentermine [1]. These findings triggered regulatory reevaluations across multiple jurisdictions:

  • United States: Initially withdrawn in 1969 but available in some formulations until approximately 2004
  • United Kingdom: Formally withdrawn in 1974
  • International: Progressive withdrawal throughout the 1970s

The pulmonary complications observed in animal models raised substantial concerns about the wisdom of continued clinical use [1] [2]. Regulatory agencies faced mounting pressure to balance therapeutic need against emerging safety signals in the context of other anorectic agents. The withdrawal of chlorphentermine occurred against the backdrop of several high-profile anorectic safety crises, most notably the aminorex-associated pulmonary hypertension epidemic in Europe (1965-1972) and the later fenfluramine/phentermine (fen-phen) valvulopathy crisis [3].

Table 2: Global Regulatory Timeline for Chlorphentermine Hydrochloride

Country/RegionAdoption PeriodWithdrawal TimelinePrimary Regulatory Concerns
United StatesEarly 1960s1969 (initial), ~2004 (final)Pulmonary toxicity signals
United KingdomEarly 1960s1974Preclinical pulmonary changes
European MarketsEarly 1960sMid-late 1970sPulmonary hypertension risk
CanadaNot specifiedSchedule IV controlled substanceStructural similarity to withdrawn drugs

The public health implications of chlorphentermine's withdrawal extended beyond this single compound. It contributed to a paradigm shift in obesity pharmacovigilance, highlighting the necessity of long-term post-marketing surveillance for anorectic agents [3]. Regulatory agencies began implementing more rigorous requirements for cardiovascular and pulmonary safety assessments of obesity medications, establishing new precedents for drug evaluation in this therapeutic area. The chlorphentermine experience demonstrated how preclinical findings could drive regulatory decisions even without definitive human epidemiology when mechanisms suggested plausible serious risk.

Comparative Analysis of Chlorphentermine’s Regulatory Status Relative to Analogous Anorectics

Chlorphentermine's regulatory trajectory diverged significantly from structurally and mechanistically related anorectics, providing important insights into evolving risk-benefit assessments:

  • Phentermine (Parent Compound): Retained market position despite chlorphentermine withdrawal. Phentermine's different mechanism as a norepinephrine-dopamine releasing agent (NDRA) with minimal serotonergic activity appeared to lack the pulmonary toxicity signals associated with serotonergic anorectics. This mechanistic distinction likely contributed to its continued regulatory acceptance with schedule IV status in the US [2] [5].

  • Aminorex: Withdrawn rapidly following epidemic of pulmonary hypertension cases in Europe. Though mechanistically distinct from chlorphentermine (primarily norepinephrine release), its association with hundreds of cases of pulmonary hypertension established a concerning precedent for anorectic agents [3].

  • Fenfluramine/Dexfenfluramine: Withdrawn in 1997 due to cardiac valvulopathy risk. These serotonergic agents demonstrated direct 5-HT₂B receptor agonism, unlike chlorphentermine, which showed negligible activity at this receptor (EC₅₀ >10,000 nM) [2]. This suggested that serotonin release alone might pose different risks than receptor agonism.

Table 3: Mechanistic and Regulatory Comparison of Selected Anorectics

CompoundPrimary MechanismPulmonary Toxicity SignalCardiac Valvulopathy RiskCurrent Regulatory Status
ChlorphentermineSelective SRAPreclinical evidenceNot establishedWithdrawn globally
PhentermineNDRANot identifiedNot establishedSchedule IV (US), Available
AminorexNorepinephrine releaserClinical epidemicsNot establishedWithdrawn globally
FenfluramineSRA + 5-HT₂B agonistNot primary concernEstablishedWithdrawn globally
DiethylpropionNDRAMinimalNot establishedSchedule IV (US), Available

The regulatory divergence between chlorphentermine and its structural analog phentermine underscores how minor molecular modifications can substantially alter pharmacological profiles and regulatory outcomes. Chlorphentermine's para-chloro substitution transformed it from a primarily noradrenergic compound to a selective serotonergic agent with distinct safety concerns. This structure-activity relationship became a cautionary example in medicinal chemistry, demonstrating that targeted modifications intended to improve selectivity might unintentionally introduce novel safety concerns [2].

The compound's status as a Schedule III controlled substance in the United States despite its lack of significant abuse potential reflects regulatory classification based on structural similarity rather than actual pharmacological properties. This illustrates how regulatory categorization sometimes lags behind pharmacological understanding, creating discrepancies between a drug's actual risk profile and its legal status [2] [5]. The chlorphentermine experience ultimately contributed to more nuanced approaches in scheduling decisions that increasingly consider actual abuse liability data rather than structural analogy alone.

Table 4: Structural Analogs of Chlorphentermine and Their Development Status

Structural AnalogKey Structural DifferencesDevelopment StatusPrimary Indication
ClortermineBeta-chloro substitutionMarketed (limited)Anorectic
CericlamineDichloro substitutionInvestigationalAntidepressant
EtolorexEthyl carbamate prodrugWithdrawnAnorectic
MDPHMethylenedioxy extensionInvestigationalResearch chemical
PCAPrimary amine, no dimethylNot developedSerotonergic neurotoxin

The historical trajectory of chlorphentermine hydrochloride illustrates the complex interplay between pharmacological innovation, regulatory science, and evolving safety standards in obesity therapeutics. Its development, adoption, and withdrawal represent a significant chapter in the history of anorectic agents that continues to inform contemporary approaches to obesity pharmacotherapy development and regulation.

Properties

CAS Number

151-06-4

Product Name

Chlorphentermine hydrochloride

IUPAC Name

1-(4-chlorophenyl)-2-methylpropan-2-amine;hydrochloride

Molecular Formula

C10H15Cl2N

Molecular Weight

220.14 g/mol

InChI

InChI=1S/C10H14ClN.ClH/c1-10(2,12)7-8-3-5-9(11)6-4-8;/h3-6H,7,12H2,1-2H3;1H

InChI Key

WEJDYJKJPUPMLH-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=C(C=C1)Cl)[NH3+].[Cl-]

Solubility

Soluble in DMSO

Synonyms

Avipron
Chlorphentermine
Chlorphentermine Hydrochloride
Desopimon
Hydrochloride, Chlorphentermine
Pre-Sate

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)N.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.